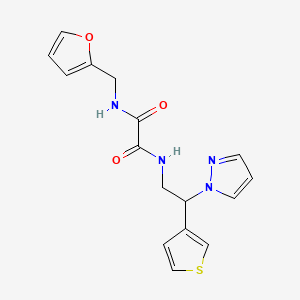

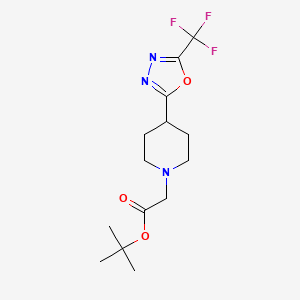

![molecular formula C24H29N5O2 B2359794 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine CAS No. 2199910-60-4](/img/structure/B2359794.png)

4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a triazolo[4,3-b]pyridazine ring, a piperidine ring, and a benzopyran ring . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis

The compound’s molecular structure is likely to be complex due to the presence of multiple ring structures. The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the triazolo[4,3-b]pyridazine ring could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazolo[4,3-b]pyridazine ring could potentially affect the compound’s density, thermal stability, and detonation performance .Scientific Research Applications

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions, which are fundamental in organic synthesis. The tert-butyl group and the triazolopyridazine moiety could provide steric hindrance that influences the reactivity and selectivity of these reactions . Such properties are valuable in the development of new synthetic routes for pharmaceuticals and agrochemicals.

Herbicidal Activity

Compounds with a triazine core, similar to the one , have been reported to exhibit herbicidal activities . This suggests that our compound could be explored for its potential use in agriculture to control weed growth, possibly offering a new tool for crop protection.

Energetic Materials Development

The presence of a triazolopyridazine ring system in the compound hints at the possibility of high thermal stability and energy release upon decomposition. This makes it a candidate for investigation in the development of energetic materials for use in propellants and explosives .

Photonics and Catalysis

Heterocyclic compounds like this one can have applications in photonics due to their ability to interact with light. Additionally, they may serve as catalysts in chemical reactions, potentially improving efficiency and selectivity .

Fire Retardancy

The structural features of this compound, particularly the presence of nitrogen-rich heterocycles, could make it useful in the formulation of fire retardants. These materials are crucial for enhancing fire safety in various applications .

Peptide Synthesis

The compound’s structure suggests potential utility in peptide synthesis. The piperidine moiety, in particular, could be involved in the formation of peptide bonds or as a protecting group during synthesis steps .

Medicinal Chemistry

Given the diverse biological activities associated with triazolopyridazine derivatives, this compound could be a valuable scaffold in medicinal chemistry. It could be used to synthesize novel drug candidates with potential therapeutic effects .

Analytical Chemistry

The unique structure of this compound, especially the combination of multiple heterocyclic rings, might make it a suitable reagent or a standard in analytical chemistry. It could be used in methods such as NMR or mass spectrometry to study reaction mechanisms or to identify similar compounds .

Future Directions

properties

IUPAC Name |

[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(3,4-dihydro-2H-chromen-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O2/c1-24(2,3)20-8-9-21-25-26-22(29(21)27-20)16-10-12-28(13-11-16)23(30)18-14-17-6-4-5-7-19(17)31-15-18/h4-9,16,18H,10-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHCEGCHWCUXNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4CC5=CC=CC=C5OC4)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

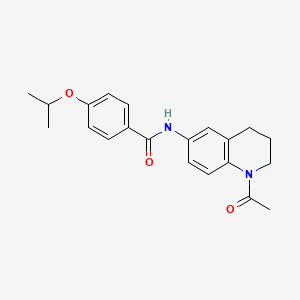

![Ethyl 4-[2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2359714.png)

![1-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2359715.png)

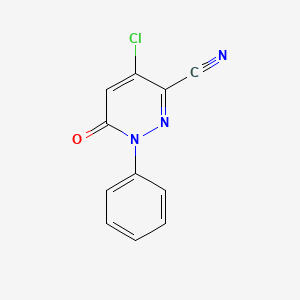

![7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2359718.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2359720.png)

![benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359730.png)

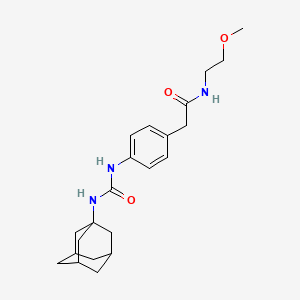

![N1-(4-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2359734.png)